B1578670 Abaecin isoform 2

Abaecin isoform 2

Cat. No.: B1578670
Attention: For research use only. Not for human or veterinary use.
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Description

Evolutionary Divergence in Apoidea

Abaecin Isoform 2 is restricted to Apis species and certain bumblebees (Bombus spp.), with structural homology to apidaecins in the N-terminal region. Phylogenetic analysis reveals that abaecin peptides evolved from a common ancestor with diptericins in flies, sharing conserved proline-rich motifs that restrict α-helical conformations.

Functional Synergy with Other Antimicrobial Peptides

This compound potentiates the activity of pore-forming peptides like hymenoptaecin. Hymenoptaecin creates membrane permeability, enabling abaecin to enter bacterial cytoplasm and inhibit DnaK, a chaperone critical for protein folding. This synergistic mechanism reduces the minimum inhibitory concentration (MIC) of hymenoptaecin by 50–70% in E. coli bioassays.

Mechanistic Interaction Consequence Supporting Evidence
Hymenoptaecin pore formation Facilitates abaecin entry into bacterial cytoplasm Membrane permeabilization assays
Abaecin binding to DnaK Disrupts protein folding and translation machinery FRET-based interaction assays

Phylogenetic Classification of Abaecin Isoforms Across Apoidea

Intra-Species Diversity in Apis

Species Isoform Sequence Length Key Amino Acid Differences Activity Spectrum
Apis mellifera (Isoform 2) AcAb2 33 aa Gln9 deletion (vs. Isoform 1) Broad-spectrum antibacterial
Apis cerana (Isoform 2) AcAb2 33 aa Ile7→Val substitution Enhanced hydrophobicity

Cross-Species Conservation and Divergence

This compound exhibits 85–90% sequence homology with Apis cerana orthologs, with substitutions at positions 7 (Ile→Val) and 8 (Ile→Ser) influencing hydrophobicity and immune specificity. In contrast, Bombus pascuorum abaecin (39 aa) lacks the N-terminal extension but retains proline-rich motifs critical for DnaK binding.

Historical Discovery and Characterization of Isoform-Specific Variants

Initial Identification in Apis mellifera

This compound was first characterized in 1990 via Edman degradation of hemolymph from E. coli-challenged honeybees. Its unique proline content (10 residues) and delayed bactericidal activity distinguished it from apidaecins, which act rapidly through membrane disruption.

Structural and Functional Divergence from Isoform 1

Feature Isoform 1 Isoform 2
Sequence length 34 aa 33 aa (Gln9 deletion)
Hydrophilicity Higher (Gln9 present) Lower
DnaK-binding affinity Moderate Enhanced

The Gln9 deletion in Isoform 2 reduces electrostatic interactions with bacterial membranes, directing its activity toward cytoplasmic targets like DnaK.

Properties

bioactivity

Antimicrobial

sequence

PPRPGQSKPFPTFPGHGPFNPKTQWPYPLPNPGH

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Apidaecins (18–20 residues) act faster than Abaecin, directly disrupting bacterial membranes without requiring synergistic partners . However, Abaecin shows unique efficacy against apidaecin-resistant Xanthomonas strains .
  • Hymenoptaecin (~80 residues) is larger and less characterized but may enhance opsonization in combination with other AMPs .
  • Defensins target Gram-positive bacteria via pore formation, contrasting with Abaecin’s ribosomal inhibition in Gram-negative pathogens .

Therapeutic Potential

  • Abaecin demonstrates dual antimicrobial and anti-inflammatory effects, reducing colitis severity in mice by restoring tight junction proteins (ZO-1, occludin) and suppressing pro-inflammatory cytokines (IL-6, TNF-α) .
  • Apidaecins lack documented anti-inflammatory applications but show promise in topical antibacterial formulations due to rapid action .
  • Defensins primarily contribute to mucosal immunity and are less effective in systemic inflammatory models .

Production and Stability

  • Abaecin requires advanced expression systems (e.g., Bacillus subtilis or SUMO-tagged vectors) for high-yield production due to host-cell toxicity in prokaryotes .
  • Apidaecins are more amenable to chemical synthesis given their smaller size and stability in ionic media .
  • Thermal and enzymatic stability: Abaecin retains activity at 60°C and pH 4–9 but loses efficacy under protease-rich conditions, whereas defensins are more protease-resistant .

Preparation Methods

Recombinant Expression Systems

The most common and effective method for preparing abaecin isoform 2 is through recombinant DNA technology, utilizing bacterial expression systems such as Bacillus subtilis. This approach allows for the production of large quantities of the peptide with correct folding and biological activity.

  • Expression Vector Construction : The abaecin gene, including the coding sequence for isoform 2, is cloned into an expression vector compatible with Bacillus subtilis. For example, a plasmid such as pGPA can be used, which carries antibiotic resistance markers (e.g., chloramphenicol resistance) to facilitate selection of transformed cells.

  • Transformation and Cultivation : The recombinant plasmid is introduced into B. subtilis strains (e.g., 1A747). Cultures are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking to ensure aeration. Induction of peptide expression can be achieved by adding glucose (1%) to the culture medium once the optical density (OD600) reaches 0.8–1.0, followed by incubation for an additional 24 hours under controlled agitation.

  • Optimization of Culture Conditions : The pH of the culture medium significantly affects peptide yield. Studies have tested pH values ranging from 3.0 to 7.0, finding optimal expression typically near pH 5.0, which balances peptide stability and bacterial growth.

Peptide Purification Techniques

After expression, this compound requires purification to isolate it from other bacterial proteins and culture medium components.

  • Ultrafiltration : The culture supernatant is first filtered using ultrafiltration devices (e.g., Amicon filters) that allow selective retention of peptides within a molecular weight range of 3 to 10 kDa, effectively concentrating this compound (~4 kDa).

  • Dialysis : The concentrated supernatant is dialyzed overnight against 0.1 M sodium acetate buffer (pH 5.0) to remove small impurities and buffer exchange, preparing the sample for chromatography.

  • Ion Exchange Chromatography : The dialyzed sample is applied to a CM-Sepharose CL-6B column pre-equilibrated with sodium acetate buffer. Proteins are eluted using a linear gradient of sodium acetate (0.1–1.0 M), allowing separation based on charge differences.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Further purification is achieved by RP-HPLC, which separates peptides based on hydrophobicity, yielding a highly pure form of this compound suitable for structural and functional assays.

Verification and Characterization

  • Molecular Weight Confirmation : Purified this compound is analyzed by Tricine-SDS-PAGE, revealing a band at approximately 4 kDa. Electrospray ionization mass spectrometry confirms the molecular mass as 3.9 kDa, consistent with the theoretical mass of the peptide.

  • Sequence Verification : Mass spectrometry and sequencing techniques confirm that the recombinant peptide sequence matches the theoretical sequence of this compound, ensuring the fidelity of the expression and purification process.

Alternative Preparation Approaches

  • Peptide Synthesis and Modification : Chemical synthesis methods can be used to prepare immunogenic or branched peptides related to this compound. These methods often involve conjugation to carrier proteins (e.g., BSA, KLH) via amine conjugation using glutaraldehyde, particularly when the peptide contains a free N-terminal amine. However, these methods are more suited for immunological studies rather than large-scale production.

Data Table: Summary of Preparation Parameters and Outcomes

Step Method/Condition Details/Outcome
Expression system Bacillus subtilis with plasmid pGPA Chloramphenicol resistance for selection
Culture medium LB broth + 50 μg/mL chloramphenicol Induced with 1% glucose at OD600 0.8–1.0
Culture conditions 37°C, 250 rpm shaking pH optimized around 5.0
Ultrafiltration Amicon device (3–10 kDa cutoff) Concentrates peptide, removes larger proteins
Dialysis 0.1 M sodium acetate buffer, pH 5.0 Removes small impurities
Ion exchange chromatography CM-Sepharose CL-6B column Elution with 0.1–1.0 M sodium acetate gradient
RP-HPLC purification Reversed-phase HPLC High purity peptide isolation
Molecular weight analysis Tricine-SDS-PAGE and ESI-MS ~4 kDa band, 3.9 kDa mass confirmed
Sequence verification Mass spectrometry Matches theoretical this compound sequence

Q & A

Basic Research Questions

Q. How can researchers determine the identity and purity of Abaecin isoform 2 in experimental settings?

  • Methodology : Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural validation and purity assessment . For novel isoforms, combine these with circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Reference known isoforms via literature-based spectral comparisons . If working with recombinant proteins, include SDS-PAGE and Western blotting with isoform-specific antibodies.

Q. What experimental design considerations are critical for studying this compound’s biological activity?

  • Methodology :

  • Sample Size : Justify sample sizes using power analysis, particularly for in vivo models (e.g., colitis studies in mice), to ensure statistical significance .
  • Controls : Include negative controls (e.g., scrambled peptides) and positive controls (e.g., established antimicrobial peptides).
  • Dose-Response : Test multiple concentrations to establish EC50/IC50 values, as demonstrated in colitis models where colon length and disease activity index (DAI) are measured .
  • Replicates : Use ≥3 biological replicates for RNA-seq or proteomic analyses to account for biological variability .

Q. What transcript quantification methods are recommended for identifying this compound expression levels?

  • Methodology :

  • RNA-seq : Use long-read sequencing (e.g., PacBio) for full-length isoform reconstruction or short-read sequencing with tools like Salmon/Kallisto for quantification .
  • Differential Expression : Apply edgeR or DESeq2 for isoform-level counts, specifying contrasts (e.g., active vs. hibernation conditions) .
  • Validation : Confirm findings with qRT-PCR using primers spanning isoform-specific splice junctions .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcript-level abundance and functional protein activity data for this compound?

  • Methodology :

  • Multi-Omics Integration : Combine RNA-seq data with proteomics (e.g., LC-MS/MS) to identify discrepancies between isoform expression and protein translation .
  • Functional Assays : Perform antimicrobial susceptibility testing (e.g., MIC assays) under varying conditions (e.g., pH, temperature) to assess isoform-specific activity .
  • Splicing Regulation : Investigate spliceosome components (e.g., SF3B1) or RNA-binding proteins that may regulate isoform stability or translation efficiency .

Q. What statistical approaches are suitable for analyzing isoform-specific functional pathways?

  • Methodology :

  • Pathway Enrichment : Use tools like IsoformSwitchAnalyzeR to link isoform switches to Gene Ontology (GO) terms or KEGG pathways .
  • Network Analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of isoforms co-regulated under specific conditions (e.g., inflammation) .
  • Machine Learning : Train models to predict isoform-function relationships using features like exon usage, domain architecture, or PTM sites .

Q. How can multi-sample isoform visualization tools improve comparative analysis of this compound across experimental conditions?

  • Methodology :

  • Visualization Platforms : Use Vials for coordinated views of exon read abundance, splice junctions, and isoform frequency predictions across samples (e.g., TCGA datasets) .
  • Sashimi Plots : Compare isoform structures between conditions using tools like SpliceGrapher, but supplement with heatmaps to highlight quantitative differences .
  • Interactive Exploration : Leverage platforms like UCSC Genome Browser to overlay isoform data with epigenetic marks (e.g., histone modifications) that may regulate splicing .

Methodological Considerations for Data Reporting

  • Reproducibility : Document RNA-seq preprocessing parameters (e.g., STAR alignment settings) and statistical cutoffs (e.g., FDR <0.05) in supplementary materials .
  • Ethical Compliance : For in vivo studies, include ethics committee approval numbers and randomization protocols (e.g., block randomization for treatment groups) .
  • Data Sharing : Deposit raw sequencing data in public repositories (e.g., GEO, SRA) and provide hyperlinks in the manuscript .

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